Glutathione monoisopropyl ester
Overview
Description
Glutathione monoisopropyl ester is a derivative of glutathione, an antioxidant that plays a crucial role in the body’s defense against oxidative stress and reactive electrophiles . This compound is more readily transported into cells than glutathione itself . It has been found to have properties that protect against the effects of cerebral ischemia . In addition, it has been shown to have significant anti-melanogenic effects .
Synthesis Analysis
The synthesis of glutathione derivatives like Glutathione monoisopropyl ester involves a two-step reaction system. The first step involves the condensation of glutamate and cysteine to form glutamyl-cysteine. The second step involves the conversion of glutamyl-cysteine and added glycine into glutathione .Molecular Structure Analysis
Glutathione monoisopropyl ester has a molecular weight of 349.40 and a molecular formula of C13H23N3O6S . It contains a total of 45 bonds, including 22 non-H bonds, 4 multiple bonds, 11 rotatable bonds, 4 double bonds, 1 carboxylic acid (aliphatic), 1 ester (aliphatic), and 2 secondary amides (aliphatic) .Chemical Reactions Analysis
Glutathione and its derivatives, including Glutathione monoisopropyl ester, are involved in various chemical reactions. They play a crucial role in the reduction of hydroperoxides, using glutathione as a cofactor . Moreover, they have been found to decrease the activity of intracellular tyrosinase, which is involved in melanin production .Physical And Chemical Properties Analysis
Glutathione monoisopropyl ester is a glutathione analog that more easily passes into cells . It has properties that protect against the effects of cerebral ischemia . More detailed physical and chemical properties are not available in the retrieved sources.Scientific Research Applications
Biotechnology and Microbiology
Glutathione monoisopropyl ester is used in the field of biotechnology, particularly in the production of glutathione by Saccharomyces cerevisiae .
Application
The compound is used to improve the production of glutathione during fermentation .
Method of Application
This involves the use of technological approaches such as control of osmotic and pressure conditions, magnetic field application, and fed-batch process . Genetic engineering is also applied, for instance, through the transformation of expression vectors containing glutathione reductase .
Results
The application of these methods has been shown to increase glutathione production .
Biomedical and Pharmaceutical Applications
Glutathione monoisopropyl ester has significant applications in the biomedical and pharmaceutical fields .
Application
The compound is used as a prodrug of glutathione . It is capable of crossing cell membranes and releasing glutathione after ester hydrolysis, resulting in a rapid increase in intracellular glutathione levels .
Method of Application
The compound is prepared as monoester (monomethyl, monoethyl, monoisopropyl esters) and diester (diethyl ester) of glutathione .
Results
The application of glutathione monoisopropyl ester as a prodrug has been shown to increase intracellular glutathione levels .
Neurology
Glutathione monoisopropyl ester is used in the field of neurology .
Application
The compound is used for its protective effects against cerebral ischemia .
Method of Application
The compound is administered to rats subjected to occlusion of the bilateral carotid arteries .
Results
The application of glutathione monoisopropyl ester has been shown to reduce mortality in rats subjected to this procedure .
properties
IUPAC Name |
(2S)-2-amino-5-oxo-5-[[(2R)-1-oxo-1-[(2-oxo-2-propan-2-yloxyethyl)amino]-3-sulfanylpropan-2-yl]amino]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O6S/c1-7(2)22-11(18)5-15-12(19)9(6-23)16-10(17)4-3-8(14)13(20)21/h7-9,23H,3-6,14H2,1-2H3,(H,15,19)(H,16,17)(H,20,21)/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNCPACIPXNJIW-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)CNC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70913916 | |
Record name | 5-Hydroxy-5-{[1-hydroxy-1-({2-oxo-2-[(propan-2-yl)oxy]ethyl}imino)-3-sulfanylpropan-2-yl]imino}norvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70913916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glutathione monoisopropyl ester | |
CAS RN |
97451-46-2 | |
Record name | Glutathione monoisopropyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097451462 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxy-5-{[1-hydroxy-1-({2-oxo-2-[(propan-2-yl)oxy]ethyl}imino)-3-sulfanylpropan-2-yl]imino}norvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70913916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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